molecular formula C22H26N4O2S B2792338 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476447-97-9

4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2792338
CAS RN: 476447-97-9
M. Wt: 410.54
InChI Key: WDFAKDHJVWDJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MPPT and is a potent and selective antagonist of the melanocortin-1 receptor (MC1R). The MC1R is a G protein-coupled receptor that is involved in regulating skin pigmentation, inflammation, and immune responses. MPPT has been extensively studied for its potential use in treating various skin disorders, including skin cancer, psoriasis, and vitiligo.

Mechanism of Action

MPPT is a selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which is involved in regulating skin pigmentation. By blocking the this compound, MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes by blocking the this compound. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MPPT has several advantages for lab experiments. It is a potent and selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which makes it a valuable tool for studying the role of the this compound in regulating skin pigmentation, inflammation, and immune responses. Additionally, MPPT has been extensively studied for its potential use in treating various skin disorders, which makes it a valuable tool for drug development. However, the synthesis of MPPT is a complex process that requires specialized equipment and expertise, which can limit its availability and use in some labs.

Future Directions

There are several future directions for research on MPPT. One area of research is the development of more efficient synthesis methods for MPPT, which could increase its availability and use in labs. Another area of research is the development of more potent and selective 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide antagonists, which could lead to the development of more effective treatments for skin disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPPT and its potential use in treating other conditions beyond skin disorders.

Synthesis Methods

The synthesis of MPPT involves a series of chemical reactions starting with the condensation of 4-methoxybenzoyl chloride with N-(4-phenethyl-5-propylthio-1,2,4-triazol-3-yl)methylamine. The resulting intermediate is then treated with benzoyl chloride to yield MPPT. The synthesis of MPPT is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MPPT has been extensively studied for its potential use in treating various skin disorders. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT has also been shown to have anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage, making it a potential treatment for skin cancer.

properties

IUPAC Name

4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFAKDHJVWDJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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